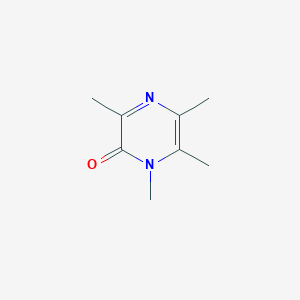

1,3,5,6-Tetramethylpyrazin-2(1H)-one

Description

Properties

CAS No. |

38052-24-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1,3,5,6-tetramethylpyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h1-4H3 |

InChI Key |

JRCMRAAGDVDLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)C(=N1)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5,6 Tetramethylpyrazin 2 1h One

Preparation of Key Pyrazinone Precursors

The foundational step in synthesizing the target compound is the creation of a substituted pyrazinone ring system. This typically involves a condensation reaction between appropriately chosen acyclic building blocks.

The preparation of the precursor, 5,6-Dihydro-3,5,5-trimethylpyrazin-2(1H)-one, can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This method is a cornerstone in the synthesis of 2(1H)-pyrazinones. The reaction involves the formation of new bonds between the nitrogen atoms of the amino acid amide and the carbonyl carbons of the dicarbonyl compound, leading to the heterocyclic pyrazinone core. nih.govrsc.org

For the specific synthesis of 5,6-Dihydro-3,5,5-trimethylpyrazin-2(1H)-one, the likely reactants would be 2-amino-2-methylpropanamide (B190125) and pyruvaldehyde (methylglyoxal). The amino group of the 2-amino-2-methylpropanamide attacks one of the carbonyl groups of pyruvaldehyde, initiating a cascade of reactions including cyclization and dehydration to form the dihydropyrazinone ring.

The efficiency of the condensation reaction to form the pyrazinone precursor is highly dependent on several factors. Optimizing these conditions is crucial for maximizing the yield and purity of the product. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the use of catalysts. Researchers have explored various conditions to improve the outcomes of such condensation reactions. nih.govresearchgate.net For instance, adjusting the pH and the mole ratio of reactants can significantly influence the reaction's speed and the distribution of products.

Below is a table summarizing typical parameters investigated for the optimization of pyrazinone synthesis via condensation.

| Parameter | Conditions Explored | Rationale | Typical Outcome |

| Solvent | Ethanol, Methanol, Toluene (B28343), Water | Solubility of reactants, reaction temperature control. | Lower boiling point solvents may be preferred for easier removal and milder conditions. nih.gov |

| Temperature | Room Temperature to 140°C | Increasing temperature can accelerate the reaction rate. | An optimal temperature exists beyond which yield may decrease due to side reactions or degradation. mdpi.comresearchgate.net |

| Catalyst | Acidic (e.g., p-TSA), Basic (e.g., K₂CO₃), Metal-based | To facilitate key steps like imine formation and cyclization. | The choice of catalyst can be critical for both yield and regioselectivity. mdpi.commdpi.com |

| Reactant Ratio | 1:1 to 1:2.5 (Amine:Carbonyl) | To drive the reaction to completion and minimize side products. | An optimal ratio prevents unreacted starting materials and maximizes pyrazinone formation. researchgate.net |

Regioselective N-Alkylation Approaches

Once the pyrazinone precursor is synthesized, the final step is the introduction of a methyl group onto the nitrogen atom at position 1 of the pyrazinone ring. This N-alkylation must be regioselective to avoid competing O-alkylation.

Methyl iodide is a commonly employed and highly effective reagent for methylation in organic synthesis. mdpi.com In this context, it serves as the electrophilic source of the methyl group. The iodine atom is a good leaving group, which facilitates the nucleophilic attack by the pyrazinone. The reaction proceeds via an Sₙ2 mechanism where the deprotonated nitrogen atom of the pyrazinone ring attacks the methyl carbon of methyl iodide, displacing the iodide ion and forming the C-N bond. echemi.com

To achieve N-alkylation, the pyrazinone precursor must first be deprotonated to form a nucleophilic anion. Sodium hydride (NaH) is a powerful, non-nucleophilic base well-suited for this purpose. quora.com It effectively removes the acidic proton from the N-1 position of the pyrazinone ring, generating a sodium pyrazinone salt (anion) and hydrogen gas. orgsyn.org The resulting anion is a much stronger nucleophile than the neutral pyrazinone, enabling an efficient reaction with the alkylating agent, methyl iodide. orgsyn.orgnih.gov The use of a strong base like NaH is crucial for driving the reaction towards completion.

Achieving high yield and, critically, high N-selectivity over O-alkylation requires careful optimization of the reaction conditions. researchgate.net The choice of base, solvent, and temperature are all interdependent factors that influence the outcome.

| Parameter | Conditions Explored | Rationale | Impact on Yield and Selectivity |

| Base | NaH, K₂CO₃, NaOMe | Base strength influences the extent and rate of deprotonation. | Strong, non-nucleophilic bases like NaH are preferred to fully generate the nucleophile without competing reactions. mdpi.comorgsyn.org |

| Solvent | THF, DMF, DMSO | Solvent polarity can influence the solubility of the pyrazinone salt and the reactivity of the nucleophile. | Aprotic polar solvents like DMF or THF are common as they solvate the cation without interfering with the nucleophile. rsc.org |

| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side reactions. | Deprotonation is often performed at 0°C, followed by warming to room temperature after the addition of the alkylating agent. orgsyn.org |

| Stoichiometry | Slight excess of base and alkylating agent | To ensure complete conversion of the starting material. | Using a slight excess (e.g., 1.1-1.5 equivalents) of NaH and methyl iodide is typical. rsc.org |

By carefully controlling these synthetic steps and reaction parameters, 1,3,5,6-Tetramethylpyrazin-2(1H)-one can be prepared efficiently from simple acyclic precursors.

Insufficient Data for Comprehensive Article on this compound Reactivity

A thorough investigation into the chemical reactivity and transformations of this compound has revealed a scarcity of publicly available scientific literature that specifically details the reactions outlined in the requested article structure. While general principles of organic chemistry can provide a theoretical framework for the reactivity of pyrazinone systems, specific experimental data, mechanistic studies, and detailed findings concerning this particular compound are not readily accessible in the public domain.

The inquiry sought to elaborate on several key chemical transformations, including halogenation at alpha-positions and intermolecular condensation pathways. Specifically, the request detailed the formation of α-chloromethyl pyrazinone intermediates using reagents like tert-butyl hypochlorite (B82951) and the subsequent synthesis of polycyclic dihydropyrazine (B8608421) derivatives, such as 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA). The influence of catalysts like diisopropylethylamine on these reactions was also a point of focus.

Despite extensive searches of chemical databases and scholarly articles, specific studies detailing these precise transformations for this compound could not be located. The information required to populate the requested sections with scientifically accurate and detailed research findings, including data tables and mechanistic insights, appears to be contained within proprietary or otherwise inaccessible sources, as suggested by the specific citations provided in the initial request.

Reactivity and Chemical Transformations of 1,3,5,6 Tetramethylpyrazin 2 1h One

Electron Transfer Processes and Radical Cation Formation

The dihydropyrazinone core of 1,3,5,6-tetramethylpyrazin-2(1H)-one, with its electron-rich, substituted enamine-like system, is susceptible to one-electron oxidation, leading to the formation of a radical cation. This process involves the removal of a single electron from the molecule's highest occupied molecular orbital (HOMO), which is typically centered on the nitrogen and double-bonded carbon atoms of the heterocyclic ring.

Generation of Radical Cations from Dihydropyrazinones

The generation of radical cations from dihydropyrazinone structures can be achieved through various chemical or electrochemical oxidation methods. Chemical oxidants capable of facilitating single-electron transfer (SET) are suitable for this purpose. For instance, reagents like iodine in a non-nucleophilic solvent or other stable radical species can be employed. nps.edu

Electrochemical methods, such as cyclic voltammetry, provide a controlled way to generate and study radical cations. By applying a sufficient anodic potential, a one-electron oxidation can be induced, allowing for the in-situ generation of the radical species for spectroscopic analysis. The stability of the resulting radical cation would be influenced by the substitution pattern on the pyrazinone ring, with the methyl groups in this compound providing some steric hindrance and electronic stabilization.

Characterization by Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is the most direct method for the characterization of radical species. ethernet.edu.et The ESR spectrum of the this compound radical cation would provide significant information about its electronic structure.

The primary features of the ESR spectrum are the g-factor and the hyperfine coupling constants (hfs). The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). mdpi.com The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H and ¹⁴N.

For the radical cation of this compound, one would expect to observe hyperfine couplings to the two nitrogen nuclei (¹⁴N, spin I = 1) and the various protons of the four methyl groups. The magnitude of the coupling constants would depend on the spin density distribution across the molecule. The nitrogen atoms are expected to have significant spin density, leading to large hyperfine couplings. The protons on the methyl groups attached to the nitrogen (N-1) and the ring carbons (C-3, C-5, C-6) would also exhibit coupling, with the magnitude reflecting their proximity to the centers of spin density.

Hypothetical ESR Data for this compound Radical Cation

| Parameter | Nucleus | Expected Hyperfine Coupling Constant (Gauss) | Multiplicity |

| a_N1 | ¹⁴N | 7.0 - 9.0 | 3 |

| a_N4 | ¹⁴N | 5.0 - 7.0 | 3 |

| a_H(1-CH₃) | ¹H | 4.0 - 6.0 | 4 |

| a_H(3-CH₃) | ¹H | 3.0 - 5.0 | 4 |

| a_H(5,6-CH₃) | ¹H | 1.0 - 3.0 | 7 |

| g-factor | - | ~2.0030 | - |

Note: This data is hypothetical and based on values observed for structurally similar nitrogen-containing heterocyclic radical cations. nps.edu

Derivatization Strategies Beyond Self-Condensation

Further functionalization of the this compound scaffold can be achieved through various chemical transformations that target the inherent reactivity of the lactam and enamine-like moieties within the ring.

Thionation Reactions to Thiocarbonyl Analogues

The carbonyl group at the C-2 position of the pyrazinone ring can be converted to a thiocarbonyl group (C=S) through a thionation reaction. This transformation is commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgorganic-chemistry.org The resulting 1,3,5,6-tetramethylpyrazin-2(1H)-thione is a thiocarbonyl analogue with altered electronic properties and reactivity, making it a valuable intermediate for further synthesis.

The reaction typically involves heating the pyrazinone with the thionating agent in an anhydrous, inert solvent like toluene (B28343) or xylene. The mechanism involves a [2+2] cycloaddition of the P=S bond of the reagent to the C=O bond of the pyrazinone, followed by cycloreversion to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct.

Typical Conditions for Thionation of Lactams

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Lawesson's Reagent | Toluene | 80 - 110 | 2 - 12 |

| P₄S₁₀ | Pyridine | 100 - 120 | 4 - 24 |

Exploration of Other Functionalization Pathways (e.g., nucleophilic or electrophilic additions)

The 2(1H)-pyrazinone ring possesses sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions: The carbon atoms of the pyrazinone ring, particularly C-3, C-5, and C-6, can be susceptible to nucleophilic attack, especially if the ring is activated by the introduction of leaving groups at these positions. nih.govrsc.org For the parent this compound, direct nucleophilic addition to the carbon-carbon double bond is also a possibility, akin to a Michael addition, although this would disrupt the aromaticity of the pyrazine (B50134) precursor system from which it is derived. The carbonyl carbon (C-2) itself can be a target for strong nucleophiles like Grignard reagents or organolithium compounds. youtube.com

Electrophilic Additions: The enamine-like character of the N1-C6 double bond makes the C-5 position potentially nucleophilic and thus susceptible to attack by electrophiles. However, such reactions might be limited by the electron-withdrawing effect of the adjacent carbonyl group. Electrophilic substitution at the methyl groups could also be a potential pathway under radical conditions.

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Single-Crystal X-ray Diffraction for Defining Complex Derivative Structures (e.g., HTTA)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of crystalline solids. In the context of 1,3,5,6-Tetramethylpyrazin-2(1H)-one, this technique is particularly valuable for characterizing complex derivatives, such as those formed with chelating agents like 2-thenoyltrifluoroacetone (B1682245) (HTTA). The interaction of the pyrazinone with metal ions and ligands like HTTA can lead to the formation of intricate coordination complexes.

Interactive Table: Example Crystallographic Parameters for a Hypothetical Derivative

Below are typical parameters that would be obtained from a single-crystal X-ray diffraction study of a hypothetical metal complex of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor | 0.045 |

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, which contains several distinct methyl groups and protons within a non-aromatic ring, multidimensional NMR techniques are essential for unambiguous signal assignment and stereochemical determination.

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the spatial proximity of the methyl groups, which helps in assigning the relative stereochemistry of chiral centers, should they be present in a derivative. Furthermore, NMR is a powerful tool for monitoring reaction progress in real-time, allowing researchers to observe the formation of intermediates and products during the synthesis or modification of the pyrazinone.

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragment ions. This capability is vital for confirming the identity of newly synthesized compounds and for identifying transient intermediates formed during a chemical reaction.

In the study of this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would be employed. By analyzing the reaction mixture over time, researchers can propose mechanistic pathways by identifying the masses of short-lived intermediates. Tandem mass spectrometry (MS/MS) experiments would further aid in the structural characterization of these intermediates and final products by analyzing their fragmentation patterns.

Interactive Table: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 167.1182 | 167.1180 | -1.2 |

| [M+Na]⁺ | 189.1002 | 189.1000 | -1.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in a molecule and can be used to study conformational isomers. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the region of 1650-1700 cm⁻¹.

The C-N stretching vibrations and the various C-H bending and stretching modes of the methyl groups would also provide characteristic signals. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the pyrazine (B50134) ring vibrations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, which can also help in identifying different conformational states of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are fundamental to predicting the molecular properties of pyrazinone systems. Density Functional Theory (DFT) is a particularly prominent method, balancing computational cost with accuracy, making it suitable for studying the geometry, stability, and electronic characteristics of medium-sized organic molecules. nih.govmdpi.com

For a molecule such as 1,3,5,6-tetramethylpyrazin-2(1H)-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are employed to perform geometry optimization. mdpi.comresearchgate.net This process identifies the most stable three-dimensional arrangement of atoms (the ground-state conformation) by finding the minimum energy structure on the potential energy surface. The planarity of the pyrazinone ring and the orientation of the four methyl groups are key parameters determined through this process.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and distribution of these frontier orbitals provide insights into the molecule's reactivity. For instance, in related N-heterocyclic systems like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, the HOMO is distributed on the pyrazine (B50134) and tetrazole rings, while the LUMO is primarily located on the pyrazine ring, indicating its role as an electron acceptor. nih.gov Similar calculations for this compound would elucidate the regions susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to describe the bonding and charge distribution within the molecule, including donor-acceptor interactions between orbitals. mdpi.comresearchgate.net Such analyses have been used to characterize the nature of metal-ligand bonding in tetrapyrazinoporphyrazine complexes. mdpi.com For this compound, NBO analysis would quantify the charge on each atom and describe the delocalization of electrons within the pyrazinone ring.

| Compound | Methodology (Functional/Basis Set) | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Nitro derivatives of symmetric pyrazino-dicycloureas | B3LYP/6-31G** | Heat of Formation (HOF) | 265.63 kJ·mol⁻¹ | researchgate.net |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | DFT | HOMO-LUMO Gap | Data not specified | nih.gov |

| Tetrapyrazinoporphyrazine (TPyzPA) | PBE0-D3/def2-TZVP | Symmetry | D₂h (Planar) | mdpi.com |

Mechanistic Studies of Reaction Pathways (e.g., Halogenation, Condensation, Rearrangements)

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify intermediates, transition states, and the most favorable reaction pathways.

Halogenation: The halogenation of N-heterocyclic compounds is a common synthetic transformation. Theoretical studies on the halogenation of related compounds, such as pyrazoles, suggest that the reaction typically proceeds via electrophilic attack at an electron-rich position on the ring. researchgate.net For this compound, the position of halogenation would be influenced by the electronic effects of the methyl groups and the carbonyl group, a prediction that can be quantified through computational modeling of the reaction intermediates' stability. Computational studies of enzymatic halogenation have also provided deep insights into the activation of halides and their subsequent reaction with organic substrates. nih.gov

Condensation: The formation of the pyrazinone ring itself often involves condensation reactions. nih.gov For example, a key mechanistic step in one synthetic route is the reaction of an electrophilic carbonyl group with a nucleophilic carbon on a dihydropyrazinone intermediate, followed by the elimination of water. researchgate.net DFT calculations can model each step of such a sequence, providing activation energies and reaction thermodynamics to support or refine proposed mechanisms.

Rearrangements: Computational studies have been used to explore complex rearrangements. For instance, the reaction of 1,2,4,5-tetrazines with enamines in specific solvents was found via DFT calculations to proceed through an unexpected pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, rather than a standard Diels-Alder reaction. nih.gov This highlights the predictive power of computational chemistry in uncovering novel reactivity. The potential for rearrangements in the this compound scaffold, such as those involving its methyl groups or ring atoms under specific conditions, could be similarly investigated.

A cornerstone of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Locating a TS on the potential energy surface is computationally more demanding than optimizing a stable molecule. It involves finding a first-order saddle point—a structure that is a minimum in all directions except one (the reaction coordinate).

Once a transition state structure is located, its geometry provides a snapshot of the bond-breaking and bond-forming processes. A frequency calculation is then performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects reactants and products. ucsb.edu

The energy difference between the reactants and the transition state is the reaction barrier, or activation energy. This value is critical for predicting reaction rates. For example, in a study of the conformational rearrangement of a benzothiazole (B30560) derivative, the activation energy for the rotation around a C-C bond was calculated to be 9.60 kcal/mol. univ.kiev.ua Similar calculations for the halogenation or condensation of this compound would quantify the energetic feasibility of these reactions and allow for comparison between different potential pathways.

Analysis of Intramolecular and Intermolecular Interactions

Non-covalent interactions are crucial in determining the physical properties, crystal packing, and biological interactions of molecules. Computational analysis allows for the detailed characterization and quantification of these forces.

While this compound does not have a hydrogen bond donor (like an N-H or O-H group), its carbonyl oxygen and ring nitrogen atoms can act as hydrogen bond acceptors. A systematic analysis of pyrazine-based ligands in protein structures revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.gov Similarly, studies on pyrrolo-azine alcohols have shown strong O-H···O=C hydrogen bonds that drive the formation of dimeric structures in the solid state. mdpi.com

Computational methods can model the interaction of this compound with potential hydrogen bond donors like water or alcohols. By calculating the geometry and interaction energy of such complexes, the strength and directionality of these hydrogen bonds can be determined.

| System | Interaction Type | Key Geometric Parameter | Significance | Reference |

|---|---|---|---|---|

| NH-Pyrazoles | N-H···N | N···N distance ~2.82 - 2.97 Å | Drives self-assembly into dimers, trimers, and chains. | nih.gov |

| Pyrrolo-azine Alcohols | O-H···O=C | H···O contact distance 71–76% of vdW radii sum | Strong, directional bonds; primary driving force for crystal packing. | mdpi.com |

| Pyrazine-based ligands in proteins | Protein-NH···N-Pyrazine | Not specified | Most frequent interaction type observed in PDB analysis. | nih.gov |

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in the structure and function of aromatic systems.

C-H···π Interactions: These interactions occur between a C-H bond (as the donor) and a π-system (as the acceptor). In this compound, the C-H bonds of the methyl groups can interact with the π-systems of other molecules, or intramolecularly in certain conformations. Conversely, the electron-rich pyrazinone ring can act as a π-acceptor for C-H bonds from other molecules. These interactions are known to be crucial in the binding of carbohydrates to proteins, where aromatic residues like tryptophan and tyrosine recognize the C-H bonds of sugar rings. nih.gov Quantum mechanical calculations have shown these interactions to be stabilized by favorable dispersive and electrostatic energy components. digitellinc.com The strength of an individual C-H···π interaction is typically around 1-1.5 kcal/mol. nih.govscielo.org.mx

Lone-pair···π Interactions: This type of interaction involves the lone pair of a heteroatom (like the carbonyl oxygen in the pyrazinone) interacting with the electron cloud of an aromatic ring. These forces are important in the formation and stabilization of solid-state architectures. scielo.org.mx

π-π Stacking: The interaction between the aromatic rings of two pyrazinone molecules can lead to π-π stacking. Theoretical studies on pyrazine and its derivatives have investigated various stacking geometries, including T-shaped, parallel-displaced, and stacked conformations, using methods like DFT and Atoms in Molecules (AIM) theory to characterize the nature of the interaction. researchgate.net These interactions are fundamental to understanding the crystal packing and supramolecular chemistry of this compound.

Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a deep understanding of the forces driving molecular association. researchgate.net

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse 1,4-Dihydropyrazine (B12976148) Scaffolds

No specific methods or research findings are available that describe the conversion of 1,3,5,6-tetramethylpyrazin-2(1H)-one into 1,4-dihydropyrazine scaffolds. General methodologies for the synthesis of 1,4-dihydropyrazines often involve the reduction of pyrazines or the condensation of α-dicarbonyl compounds with 1,2-diamines, but the specific utility of this tetramethyl-substituted pyrazinone as a starting material is not documented.

Building Block for Advanced Nitrogen Heterocycles and Polycyclic Systems

There is no available information on the use of this compound as a foundational molecular fragment for the construction of more complex nitrogen-containing heterocyclic structures or polycyclic systems. The reactivity of the pyrazinone ring could potentially be exploited for annulation reactions to form fused ring systems, but specific examples are not present in the literature.

Future Directions in 1,3,5,6 Tetramethylpyrazin 2 1h One Chemistry Research

Design and Synthesis of Novel Pyrazinone Architectures with Tunable Reactivity

The inherent versatility of the pyrazinone scaffold provides a fertile ground for the design and synthesis of novel molecular architectures with finely tuned reactivity. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net Future efforts will likely concentrate on the strategic introduction of various substituents to modulate the electronic and steric properties of the pyrazinone core. This approach allows for the systematic alteration of the compound's reactivity towards specific chemical transformations.

A key strategy in this area is the use of palladium-catalyzed cross-coupling reactions, which have proven effective for incorporating substituents at specific positions of the pyrazinone ring. nih.gov By carefully selecting the coupling partners, researchers can introduce a wide array of functional groups, leading to a diverse library of pyrazinone derivatives. The reactivity of these novel architectures can then be evaluated in various chemical contexts, paving the way for their use as building blocks in the synthesis of more complex molecules.

Furthermore, multicomponent reactions, such as the Ugi four-component condensation, offer a powerful and efficient route to polysubstituted pyrazinone-6-carboxamides. nih.govsemanticscholar.org This one-pot approach allows for the rapid assembly of complex pyrazinone structures from simple starting materials, facilitating the exploration of a broad range of chemical diversity. The ability to introduce multiple points of variation in a single synthetic step is a significant advantage in the quest for pyrazinones with tailored reactivity.

The table below summarizes some of the synthetic strategies that can be employed to generate novel pyrazinone architectures.

| Synthetic Strategy | Description | Potential for Tunability |

| Palladium-Catalyzed Cross-Coupling | Introduction of substituents at specific positions of the pyrazinone ring using palladium catalysts. | High - allows for the incorporation of a wide variety of functional groups. |

| Ugi Four-Component Condensation | A one-pot reaction to produce polysubstituted pyrazinone-6-carboxamides. | High - enables the variation of four different starting materials. |

| Base-Mediated Reactions | Utilization of a base to facilitate the reaction between a (hetero)aryl amine and a dihalopyrazinone. | Moderate - depends on the availability of suitable starting materials. |

Development of Environmentally Benign Synthetic Approaches (e.g., Catalysis, Flow Chemistry)

In line with the growing emphasis on green chemistry, a significant future direction in pyrazinone synthesis is the development of environmentally benign methodologies. oup.comoup.commdpi.comresearchgate.netresearchgate.net This involves moving away from traditional synthetic routes that often rely on harsh reagents, organic solvents, and stoichiometric additives.

One promising approach is the use of heterogeneous catalysis, such as zeolites, in aqueous media. oup.comoup.com Zeolites can act as efficient and reusable catalysts for the condensation of amino acid amides with glyoxal (B1671930) to afford pyrazinones. oup.comoup.com Conducting these reactions in water eliminates the need for volatile and often toxic organic solvents, significantly reducing the environmental impact of the synthesis. oup.comoup.com

Flow chemistry is another powerful tool for developing greener synthetic processes for pyrazinones. mdpi.comgalchimia.comresearchgate.netnih.govgalchimia.com Continuous-flow systems offer several advantages over traditional batch processes, including enhanced reaction control, improved safety, and easier scalability. mdpi.comresearchgate.netnih.gov The use of flow reactors can lead to higher yields and shorter reaction times, contributing to a more efficient and sustainable synthesis. mdpi.com For instance, a continuous-flow synthesis of 3-hydroxypyrazine-2-carboxamide (B1682577) has been demonstrated to proceed with almost full conversion and in excellent yield. oup.com

The table below highlights some environmentally benign approaches for pyrazinone synthesis.

| Approach | Key Features | Advantages |

| Zeolite Catalysis in Water | Utilizes a heterogeneous, reusable catalyst in an aqueous medium. oup.comoup.com | Eliminates the need for organic solvents, corrosive reagents, and stoichiometric additives. oup.comoup.com |

| Flow Chemistry | Reactions are performed in a continuous-flow reactor. mdpi.comresearchgate.netnih.gov | Enhanced reaction control, improved safety, scalability, higher yields, and shorter reaction times. mdpi.comresearchgate.netnih.gov |

| Microwave-Mediated Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.netresearchgate.net | Shorter reaction times and often higher yields compared to conventional heating. researchgate.net |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of pyrazinones, including 1,3,5,6-tetramethylpyrazin-2(1H)-one, represents a largely untapped area of research with significant potential for novel applications.

Photochemical studies on pyrazin-2(1H)-ones have shown that these compounds can react with singlet oxygen upon irradiation to form endoperoxide intermediates. rsc.org These intermediates can then undergo further transformations to yield various products, such as N-alkyl-acetamide derivatives. rsc.org Future research could focus on elucidating the photochemical pathways of this compound and exploring the synthetic utility of its photo-induced reactions. The ability to initiate chemical transformations with light offers a clean and efficient alternative to traditional thermal methods. unipv.it

The electrochemical properties of pyrazine (B50134) derivatives have also been investigated, revealing that they can undergo reduction processes. researchgate.netmdpi.com The redox potential of these compounds can be influenced by the presence of electron-donating or electron-withdrawing substituents on the pyrazine ring. mdpi.com Further exploration of the electrochemical reactivity of this compound could lead to its application in areas such as electroorganic synthesis or as a component in redox-active materials. Electrochemical methods offer a high degree of control over reaction conditions and can often be performed under mild and environmentally friendly conditions. mdpi.com

Integration into Supramolecular Assembly Strategies for Material Science Applications

The ability of pyrazinone derivatives to participate in noncovalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies. mdpi.com The integration of this compound into such assemblies is a promising avenue for the development of new materials with tailored properties.

For example, pyrazinedione derivatives have been used as ligands to construct coordination polymers with metal ions like zinc(II). mdpi.com These coordination polymers can self-assemble into complex three-dimensional structures through a network of hydrogen-bonding and π-π stacking interactions. mdpi.com The resulting materials can exhibit interesting properties, such as noncentrosymmetric crystal structures, which are relevant for applications in nonlinear optics. mdpi.com

Future research in this area could involve the design and synthesis of this compound analogues with specific functional groups that can direct their self-assembly into desired supramolecular architectures. By controlling the arrangement of the pyrazinone units within the assembly, it may be possible to create materials with tunable optical, electronic, or catalytic properties. The development of such "smart" materials is a key goal in modern materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.